molecular formula C15H13N3O B11052511 furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Katalognummer B11052511
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: FKLCKCGCFQYQBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that combines the structural features of furan, pyrazole, and nitrile groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory prostaglandins. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is unique due to its combination of furan, pyrazole, and nitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for further research and development .

Eigenschaften

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

2-(furan-2-yl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C15H13N3O/c16-11-14(15-7-4-10-19-15)18-9-8-13(17-18)12-5-2-1-3-6-12/h1-7,10,14H,8-9H2

InChI-Schlüssel

FKLCKCGCFQYQBC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.